3-Ethynylazetidine hydrochloride

概要

説明

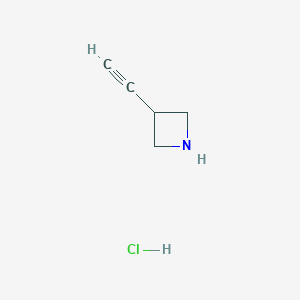

3-Ethynylazetidine hydrochloride is an organic compound with the molecular formula C5H8ClN. It is a four-membered heterocyclic compound containing an azetidine ring with an ethynyl group attached to the third carbon. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynylazetidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-chloro-1-propyne with azetidine in the presence of a base to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

化学反応の分析

Types of Reactions

3-Ethynylazetidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The azetidine ring can be reduced under hydrogenation conditions to form saturated derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethynyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

Reduction: Formation of saturated azetidine derivatives.

Substitution: Formation of substituted azetidine derivatives with various functional groups.

科学的研究の応用

Medicinal Chemistry

3-Ethynylazetidine hydrochloride serves as a crucial building block in the synthesis of various pharmaceutical compounds. It has been investigated for its potential as:

- Anticancer Agent : Research indicates that derivatives of this compound may exhibit inhibitory effects on specific kinases involved in cancer progression, such as PDK1 and FGFR3, making them candidates for cancer treatment .

- Neuroprotective Properties : Compounds derived from this structure have shown promise in inhibiting microtubule affinity regulating kinase (MARK), suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s .

Biochemical Studies

The compound is utilized in biochemical research to explore enzyme interactions and protein dynamics. Its ability to modify enzyme activity through structural changes allows researchers to study mechanisms of action at the molecular level.

Industrial Applications

In addition to its research applications, this compound is also employed in industrial settings:

- Material Science : It is used in developing advanced materials, including polymers and coatings that require specific chemical properties for enhanced performance.

- Chemical Manufacturing : The compound acts as an intermediate in synthesizing more complex molecules, facilitating the production of various chemical products.

Anticancer Activity

A study published in a patent document highlighted the effectiveness of compounds derived from this compound against colorectal and breast cancers. These compounds demonstrated selective inhibition of cancer cell proliferation in vitro, emphasizing their therapeutic potential .

Neurodegeneration Research

Research focusing on the neuroprotective effects of 3-Ethynylazetidine derivatives revealed their capacity to inhibit tau phosphorylation pathways, which are critical in Alzheimer’s disease pathology. This suggests a dual role in both preventing neurodegeneration and promoting neuronal health .

作用機序

The mechanism of action of 3-Ethynylazetidine hydrochloride involves its interaction with molecular targets through its reactive ethynyl and azetidine groups. These interactions can lead to the formation of covalent bonds with target molecules, thereby modulating their activity. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile tool in organic synthesis and medicinal chemistry .

類似化合物との比較

Similar Compounds

Azetidine: A four-membered ring compound without the ethynyl group.

3-Chloroazetidine: Similar structure but with a chlorine atom instead of the ethynyl group.

3-Phenylazetidine: Contains a phenyl group instead of the ethynyl group.

Uniqueness

3-Ethynylazetidine hydrochloride is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to other azetidine derivatives. This makes it particularly valuable in synthetic applications where specific reactivity is required .

生物活性

3-Ethynylazetidine hydrochloride is a synthetic compound characterized by a unique azetidine ring structure, which contributes to its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and therapeutic interventions. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting key findings.

Chemical Structure and Properties

This compound features an azetidine ring substituted with an ethynyl group, which enhances its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 135.57 g/mol. The presence of the ethynyl group allows for various chemical reactions, including nucleophilic additions and cycloadditions, which are essential for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts:

- Anticancer Activity : Preliminary studies indicate that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. For instance, isoquinoline alkaloids have shown selective inhibitory activity against protein tyrosine phosphatase CD45, with IC50 values ranging from 5.6 to 8.4 μM . While specific data on this compound is limited, its structural analogs suggest potential anticancer properties.

- Antimicrobial Activity : Research on related azetidine derivatives has demonstrated antibacterial effects, indicating that this compound may possess similar properties. Compounds derived from azetidine structures have been noted for their ability to inhibit bacterial growth, although specific studies on this compound are still necessary .

- Neuroprotective Effects : Some azetidine derivatives have been investigated for their neuroprotective properties. The mechanism often involves modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways, suggesting that this compound could be explored for similar effects in neurodegenerative disease models.

The synthesis of this compound typically involves multi-step organic reactions. Techniques such as nucleophilic substitutions and cycloadditions are common in the production of this compound. Understanding the synthesis pathways is crucial for elucidating its mechanisms of action and optimizing its biological activity.

Table 1: Summary of Synthesis Methods

| Methodology | Description |

|---|---|

| Nucleophilic Addition | Involves the addition of nucleophiles to electrophilic centers in the azetidine ring. |

| Cycloaddition | Facilitates the formation of cyclic compounds through reactions involving multiple reactants. |

| Coupling Reactions | Utilizes coupling agents to form new carbon-carbon bonds, enhancing structural complexity. |

Case Study 1: Anticancer Potential

In vitro studies on azetidine derivatives similar to this compound have shown promising results against various cancer cell lines, including MGC-803 and HGC-27 cells. These studies revealed IC50 values below 10 μM, indicating significant cytotoxicity .

Case Study 2: Antimicrobial Activity

A study investigating the antimicrobial properties of azetidine derivatives found that certain compounds exhibited strong inhibitory effects against Gram-positive bacteria, suggesting that this compound may also demonstrate similar antibacterial properties.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-Ethynylazetidine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Multi-step synthesis is often required, involving azetidine ring functionalization and ethynyl group introduction. For example, a two-step approach could involve (1) protecting the azetidine nitrogen and (2) coupling the ethynyl moiety via Sonogashira or similar cross-coupling reactions. Optimization parameters include temperature control (e.g., reflux conditions in acetonitrile or THF), catalyst selection (e.g., palladium catalysts for coupling), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography or recrystallization improves yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine analytical techniques:

- HPLC : Assess purity (>98% recommended for pharmacological studies) using a C18 column and UV detection at 210–254 nm .

- NMR : Confirm structural integrity via H/C NMR, focusing on azetidine ring protons (δ 3.0–4.0 ppm) and ethynyl proton (δ 2.5–3.0 ppm).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H] ion) .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation. Conduct accelerated stability studies (40°C/75% RH for 1–3 months) and monitor via HPLC to detect hydrolysis or oxidation byproducts. Use stabilizers like antioxidants (e.g., BHT) if degradation is observed .

Advanced Research Questions

Q. How can researchers optimize the formulation of this compound for in vivo delivery?

- Methodological Answer : Employ factorial design to test variables:

- Excipients : Use viscosity-reducing agents (e.g., benzenesulfonic acid) to enhance solubility .

- Delivery Systems : Develop hydrogels or nanoparticles (e.g., PLGA-based) for sustained release. Characterize release kinetics using Franz diffusion cells and Higuchi model analysis .

- Bioavailability Testing : Compare AUC and in rodent models for oral vs. intravenous administration .

Q. What strategies resolve contradictions in pharmacological data (e.g., varying IC values) across studies?

- Methodological Answer : Cross-validate experimental parameters:

- Cell Lines : Ensure consistent use of validated cell models (e.g., HEK293 vs. CHO cells may show differential receptor expression).

- Assay Conditions : Standardize pH, temperature, and incubation times.

- Data Normalization : Use internal controls (e.g., reference inhibitors) to minimize batch variability. Meta-analysis of published data with subgroup stratification (e.g., by dosage or exposure time) can identify confounding factors .

Q. How can enantiomeric purity of this compound be ensured during synthesis?

- Methodological Answer : If chirality is introduced (e.g., at the azetidine ring), use chiral auxiliaries or catalysts (e.g., Sharpless epoxidation catalysts) during synthesis. Analyze enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry. For resolution, employ diastereomeric salt crystallization with tartaric acid derivatives .

Q. Data Analysis and Experimental Design

Q. What statistical approaches are recommended for dose-response studies involving this compound?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves. Calculate Hill slopes to assess cooperativity. For in vivo studies, apply ANOVA with post-hoc Tukey tests to compare treatment groups. Report 95% confidence intervals for IC/EC values .

Q. How should researchers design kinetic studies to evaluate metabolic pathways of this compound?

- Methodological Answer : Use liver microsomes (human/rodent) incubated with NADPH cofactors. Monitor metabolite formation via LC-MS/MS at timed intervals (0–120 min). Identify cytochrome P450 isoforms involved using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4). Apply Michaelis-Menten kinetics to calculate and .

特性

IUPAC Name |

3-ethynylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N.ClH/c1-2-5-3-6-4-5;/h1,5-6H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNLKHUIGCZRQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1426424-91-0 | |

| Record name | 3-ethynylazetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。